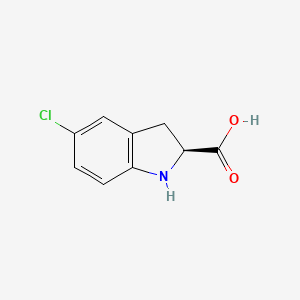

(2S)-5-Chloroindoline-2-carboxylic acid

Description

Significance of Chiral Indoline (B122111) Scaffolds in Advanced Synthesis

Chiral indoline scaffolds are privileged structures in drug discovery and development. Their three-dimensional arrangement is crucial for molecular recognition and interaction with biological targets such as enzymes and receptors. The indoline core, a saturated version of the indole (B1671886) ring system, provides a defined spatial orientation for substituents, which is essential for achieving high selectivity and potency in drug candidates.

The synthesis of enantiomerically pure indolines is a significant area of research. Catalytic asymmetric methods are often employed to control the stereochemistry at the C2 position, leading to the selective formation of either the (S) or (R) enantiomer. These chiral indolines are key intermediates in the synthesis of a wide range of pharmaceuticals and natural products.

Overview of the Chemical Structure and Stereochemistry of (2S)-5-Chloroindoline-2-carboxylic acid

The chemical structure of this compound is characterized by a fused bicyclic system composed of a benzene (B151609) ring and a pyrrolidine (B122466) ring. A chlorine atom is substituted at the 5th position of the benzene ring, and a carboxylic acid group is attached to the 2nd position of the pyrrolidine ring.

The designation "(2S)" specifies the stereochemistry at the chiral center, which is the carbon atom at the 2nd position of the indoline ring. This "S" configuration denotes a specific spatial arrangement of the atoms, which is crucial for the molecule's interaction with other chiral molecules, particularly in biological systems.

Physicochemical Properties of the Racemic Mixture (5-Chloroindoline-2-carboxylic acid)

| Property | Value |

| CAS Number | 10241-98-2 |

| Molecular Formula | C₉H₈ClNO₂ |

| Molecular Weight | 197.62 g/mol |

Historical Context of Indoline-2-carboxylic Acid Derivatives in Academic Research

Derivatives of indoline-2-carboxylic acid have a rich history in academic and industrial research. The parent compound, indoline-2-carboxylic acid, has been utilized as a constrained analog of the amino acid proline, finding applications in peptide and protein chemistry. Its incorporation into peptide chains can induce specific secondary structures.

The development of methods to synthesize substituted indoline-2-carboxylic acids, including halogenated derivatives like the 5-chloro substituted compound, has expanded the utility of this scaffold. The introduction of a chlorine atom can significantly alter the electronic properties and lipophilicity of the molecule, which can in turn influence its biological activity and pharmacokinetic properties. Research has shown that indole-2-carboxylic acid derivatives can serve as versatile starting materials for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications, including as inhibitors of HIV-1 integrase. nih.govlibretexts.org

Detailed Research Findings

While specific research findings exclusively focused on this compound are limited in publicly accessible literature, the broader class of indoline-2-carboxylic acid derivatives has been the subject of numerous studies.

Research into the synthesis of chiral indolines has explored various strategies, including the resolution of racemic mixtures and asymmetric synthesis. Enzymatic resolution and non-enzymatic kinetic resolution are common methods to separate enantiomers. For instance, lipases have been used for the enantioselective esterification of carboxylic acids, which could be a potential route to isolate the (2S) enantiomer of 5-chloroindoline-2-carboxylic acid. researchgate.net Non-enzymatic methods using chiral catalysts have also been developed for the kinetic resolution of 2-substituted indolines via N-acylation. nih.gov

Furthermore, studies on substituted indole-2-carboxylic acids have demonstrated their utility in multicomponent reactions to generate diverse molecular libraries for drug screening. The presence of substituents like the chloro group on the indole ring can be leveraged to create a wide array of derivatives with varied biological activities. rug.nl

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZZXHFPSBXQKT-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC2=C1C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344408-15-6 | |

| Record name | (2S)-5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthesis and Methodological Advancements for 2s 5 Chloroindoline 2 Carboxylic Acid

Stereoselective Synthetic Pathways to the (2S)-Enantiomer

The development of synthetic routes to the (2S)-enantiomer of 5-chloroindoline-2-carboxylic acid and related compounds has been driven by the need for enantiomerically pure building blocks in drug discovery. While specific literature on the asymmetric synthesis of (2S)-5-chloroindoline-2-carboxylic acid is limited, several powerful stereoselective methods have been successfully applied to the synthesis of the parent (S)-indoline-2-carboxylic acid and other analogs. These established pathways offer valuable insights and potential strategies for accessing the target chloro-substituted compound.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org This strategy is one of the most reliable methods for asymmetric synthesis. In this approach, a prochiral substrate is reacted with a chiral auxiliary to form a new compound. The presence of the chiral auxiliary then directs subsequent reactions to occur stereoselectively. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or carbohydrates. nih.gov Examples include Evans' oxazolidinones, Corey's oxazaborolidines, and Oppolzer's camphorsultam. nih.gov For the synthesis of chiral carboxylic acids, pseudoephedrine can be used as a chiral auxiliary. It reacts with a carboxylic acid to form an amide, and the subsequent alkylation reaction is directed by the stereocenters on the pseudoephedrine molecule. wikipedia.org

While a specific example for this compound is not prominently documented, the general approach would involve attaching a chiral auxiliary to a suitable precursor, followed by a diastereoselective reaction to form the indoline (B122111) ring or its precursor, and subsequent removal of the auxiliary.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction Controlled | Typical Substrate |

|---|---|---|

| Evans' Oxazolidinones | Alkylation, Aldol Reactions | Carboxylic Acids, Aldehydes |

| Oppolzer's Camphorsultam | Michael Additions, Alkylations | α,β-Unsaturated Esters |

| Pseudoephedrine | Alkylation | Carboxylic Acids |

Organocatalytic Strategies

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. In the context of asymmetric synthesis, chiral organocatalysts can provide a powerful tool for the enantioselective formation of chemical bonds. While specific organocatalytic methods for the direct synthesis of this compound are not well-documented in publicly available literature, the general principles of organocatalysis could be applied to its synthesis. For instance, a chiral Brønsted acid or base could potentially catalyze an intramolecular cyclization of a suitable precursor in an enantioselective manner.

Enzymatic and Biocatalytic Synthesis

Biocatalysis, the use of natural catalysts like enzymes, offers a green and highly selective alternative to traditional chemical synthesis. biosynth.com For the preparation of enantiomerically pure compounds like (S)-indoline-2-carboxylic acid, enzymatic kinetic resolution is a common strategy. researchgate.net In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product.

For example, lipases have been used in the kinetic resolution of racemic indoline-2-carboxylic acid esters. nih.gov The enzyme hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other, leaving the unreacted ester in high enantiomeric excess. Another approach involves the use of aminopeptidases for the resolution of racemic piperazine-2-carboxamide, yielding enantiopure (S)-piperazine-2-carboxylic acid. biosynth.com Such enzymatic strategies could potentially be adapted for the resolution of racemic 5-chloroindoline-2-carboxylic acid or its derivatives.

Carboxylic acid reductases (CARs) are another class of enzymes that could be relevant. They catalyze the reduction of carboxylic acids to aldehydes and have been used in the biocatalytic synthesis of various chemicals. nih.gov

Table 2: Biocatalytic Approaches for Chiral Carboxylic Acid Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Product Example |

|---|---|---|---|

| Lipase | Kinetic Resolution (Hydrolysis) | Racemic Indoline-2-carboxylic acid ester | (S)-Indoline-2-carboxylic acid |

| Aminopeptidase | Kinetic Resolution (Hydrolysis) | Racemic Piperazine-2-carboxamide | (S)-Piperazine-2-carboxylic acid |

Asymmetric Hydrogenation and Reduction Methodologies

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, involving the addition of hydrogen across a double bond in the presence of a chiral catalyst. nih.gov For the synthesis of (S)-indoline-2-carboxylic acid, this typically involves the hydrogenation of the corresponding indole (B1671886) precursor, 5-chloroindole-2-carboxylic acid. nih.gov

The success of this method relies heavily on the choice of the chiral catalyst, which is often a transition metal complex with a chiral ligand. Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed. nsf.govias.ac.in The catalyst facilitates the delivery of hydrogen to one face of the double bond preferentially, leading to the formation of one enantiomer in excess. The efficiency of the hydrogenation can be influenced by factors such as the solvent, temperature, and pressure. nih.gov

Cobalt-catalyzed asymmetric hydrogenation has also emerged as a viable method for α,β-unsaturated carboxylic acids, offering a more sustainable alternative to noble metal catalysts. nsf.gov

Table 3: Catalyst Systems for Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

| Metal | Chiral Ligand Example | Substrate Type |

|---|---|---|

| Rhodium | Chiral Diphosphines (e.g., DIOP) | α,β-Unsaturated Carboxylic Acids |

| Ruthenium | Ferrocene-based Diphosphines (e.g., Walphos) | α,β-Unsaturated Carboxylic Acids |

Novel Precursor Derivatization and Cyclization Routes

The synthesis of this compound can be approached through various precursor derivatization and cyclization strategies. One common method for forming the indoline ring is through the reduction of the corresponding indole, in this case, 5-chloroindole-2-carboxylic acid. researchgate.net

Alternative routes involve the construction of the indoline ring from acyclic precursors. For instance, a substituted aniline can be used as a starting material. A patent describes a process for preparing 5-chloro-indole starting from indoline, which is first acylated, then chlorinated, followed by saponification to give 5-chloro-indoline. google.com This intermediate could then be carboxylated to yield the desired product.

Another approach could involve an intramolecular cyclization reaction. For example, a suitably substituted o-nitrophenylalanine derivative could undergo a reductive cyclization to form the indoline ring. The synthesis of (S)-indoline-2-carboxylic acid from L-phenylalanine has been reported, involving nitration followed by an intramolecular nitro amination. researchgate.net A similar strategy could be envisioned for the 5-chloro analog, starting from a chlorinated phenylalanine derivative.

Optimization of Enantiopurity and Yield in Synthetic Protocols

In chiral auxiliary-mediated approaches , the choice of the auxiliary itself is crucial, as is the selection of reagents and reaction conditions for the diastereoselective step. The conditions for the removal of the auxiliary must also be carefully chosen to avoid racemization of the product. nih.gov

For asymmetric hydrogenation , optimization involves screening a library of chiral ligands and catalysts to identify the one that provides the highest enantioselectivity. Other parameters such as solvent, temperature, hydrogen pressure, and the presence of additives can also have a significant impact on both the yield and the enantiomeric excess (ee) of the product. nih.gov

In enzymatic resolutions , the choice of enzyme is paramount. The pH, temperature, and solvent system must be optimized to ensure the enzyme's activity and selectivity are maximized. biosynth.com The substrate concentration and reaction time also need to be carefully controlled to achieve the desired conversion and enantiopurity.

A summary of key optimization parameters for different synthetic methods is provided below.

Table 4: Key Optimization Parameters in Asymmetric Synthesis

| Synthetic Method | Parameters to Optimize | Desired Outcome |

|---|---|---|

| Chiral Auxiliary-Mediated Synthesis | Chiral auxiliary, solvent, temperature, reagents | High diastereoselectivity, high yield |

| Asymmetric Hydrogenation | Catalyst, chiral ligand, solvent, pressure, temperature | High enantiomeric excess (ee), high turnover number |

Green Chemistry Principles in this compound Synthesis

A significant advancement in the green synthesis of related indoline carboxylic acids, which can be extrapolated to the 5-chloro derivative, is the use of biocatalysis. Enzymatic kinetic resolution of racemic esters of indoline-2-carboxylic acid and its derivatives offers a highly selective and environmentally benign alternative to traditional chemical resolution methods. These enzymatic processes typically occur in aqueous media under mild temperature and pH conditions, thereby reducing the need for volatile organic solvents and high energy consumption. For instance, lipases are a class of enzymes that have demonstrated considerable utility in the stereoselective hydrolysis of esters, a key step in obtaining the desired (S)-enantiomer.

Another key principle of green chemistry is the use of safer solvents. Research into the synthesis of the parent compound, (S)-2-indolinecarboxylic acid, has highlighted the benefits of using water as a solvent. This approach not only minimizes the environmental impact associated with volatile organic compounds but can also enhance reaction rates and selectivity in some cases. The development of syntheses in bio-based solvents, such as Cyrene, for indole derivatives further underscores the commitment to replacing hazardous solvents with sustainable alternatives.

Furthermore, the principle of catalysis is central to the green synthesis of this compound. The use of highly efficient catalysts, whether they are enzymes or metal complexes, reduces the amount of waste generated by minimizing the need for stoichiometric reagents. Recent developments in photocatalyzed, metal-free synthesis of substituted indolines offer a promising avenue for avoiding the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product.

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another critical consideration. Synthetic routes with high atom economy are inherently greener as they generate less waste. Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a key goal in the green synthesis of this compound.

To illustrate the practical application of these principles, a comparison of a hypothetical traditional synthesis with a potential greener alternative is presented in the table below. The greener route incorporates biocatalysis and the use of a more environmentally friendly solvent.

| Metric | Traditional Synthesis (Hypothetical) | Greener Synthesis (Potential) |

| Catalyst | Stoichiometric chiral resolving agent | Catalytic amount of a lipase |

| Solvent | Dichloromethane | Water or a bio-based solvent |

| Reaction Temperature | Elevated temperatures | Ambient temperature |

| Byproducts | Racemic mixture, spent resolving agent | Unreacted (R)-ester (can be racemized and recycled) |

| Atom Economy | Lower | Higher (due to catalytic nature) |

| Overall Environmental Impact | Higher | Lower |

It is important to note that while significant strides have been made in applying green chemistry principles to the synthesis of indoline derivatives, the direct application and reporting of a full suite of green metrics for the synthesis of this compound specifically is still an evolving area of research. However, the advancements in the synthesis of analogous compounds provide a clear and promising roadmap for the future of sustainable production of this vital pharmaceutical intermediate.

Chemical Transformations and Derivatization Strategies for 2s 5 Chloroindoline 2 Carboxylic Acid

Modifications at the Carboxyl Group: Esterification, Amidation, and Reduction

The carboxylic acid moiety is a primary site for modification, enabling the synthesis of esters, amides, and the corresponding primary alcohol.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation, often employed to protect the carboxyl group or to modulate the compound's physicochemical properties. A common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukmasterorganicchemistry.com For instance, (S)-indoline-2-carboxylic acid can be converted to its methyl ester by treatment with thionyl chloride in methanol. acs.org This method is applicable to the 5-chloro derivative, affording the corresponding ester in high yield. Alternative methods utilize coupling agents to facilitate ester formation under milder conditions. organic-chemistry.org

Amidation: The formation of an amide bond is a cornerstone of peptide synthesis and the creation of bioactive molecules. Direct amidation of (2S)-5-chloroindoline-2-carboxylic acid with an amine can be achieved using a variety of coupling reagents that activate the carboxyl group. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), are effective for this purpose. thieme-connect.deresearchgate.net Other modern coupling agents can also be employed to ensure high yields and minimize side reactions, which is particularly important given the known challenges in the reactivity of indoline-2-carboxylic acid derivatives. lookchemmall.comnih.govnih.gov The choice of coupling agent and reaction conditions can be tailored to accommodate a wide range of amine nucleophiles.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (2S)-5-chloroindolin-2-yl)methanol. This transformation opens up further derivatization possibilities, such as ether formation or oxidation to the corresponding aldehyde. Potent reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are typically used for this reduction. The resulting alcohol serves as a valuable intermediate for introducing different functional groups.

Table 1: Representative Reactions at the Carboxyl Group

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Methanol (CH₃OH), Thionyl Chloride (SOCl₂), 0°C to reflux | Methyl Ester | acs.org |

| Amidation | Amine (R-NH₂), DCC, DMAP, Dichloromethane (CH₂Cl₂) | Amide | thieme-connect.de |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃), THF | Primary Alcohol | General Method |

N-Alkylation and N-Acylation Reactions at the Indoline (B122111) Nitrogen

The secondary amine of the indoline ring is a nucleophilic center that readily undergoes alkylation and acylation, providing a straightforward method to introduce substituents at the N1 position.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. A notable method involves an iron-catalyzed "borrowing hydrogen" strategy, where primary alcohols serve as the alkylating agents. nih.gov This process is efficient for the N-alkylation of indolines and can be applied to introduce a range of alkyl groups, from simple ethyl and propyl chains to more complex functionalized moieties. nih.gov This one-pot procedure offers a green alternative to traditional methods that use alkyl halides.

N-Acylation: N-acylation is a common strategy used to introduce an acyl group, which can serve as a protecting group or as a key structural element in the final molecule. thieme-connect.de This reaction can be performed using acyl chlorides or acid anhydrides in the presence of a base. Alternatively, direct coupling of the indoline nitrogen with carboxylic acids using agents like DCC and DMAP provides a high-yielding and convenient route to N-acylated products. thieme-connect.deresearchgate.net The presence of the electron-withdrawing chloro group at the 5-position can influence the nucleophilicity of the nitrogen, but the reaction generally proceeds efficiently under standard acylation conditions. researchgate.net

Table 2: N-Alkylation and N-Acylation Reactions

| Transformation | Reagents and Conditions | Substituent Introduced | Reference |

|---|---|---|---|

| N-Alkylation | R-CH₂OH, Iron Catalyst (e.g., tricarbonyl(cyclopentadienone)iron complex), TFE | Alkyl (R-CH₂-) | nih.gov |

| N-Acylation | R-COOH, DCC, DMAP, CH₂Cl₂, Room Temperature | Acyl (R-CO-) | thieme-connect.de |

| N-Acylation | R-COOH, Boric Acid, Mesitylene, Reflux | Acyl (R-CO-) | clockss.org |

Electrophilic Aromatic Substitution on the 5-Chloroindoline (B1581159) Ring System

The benzene (B151609) ring of the 5-chloroindoline core is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of additional substituents onto the aromatic system. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the chloro group and the fused secondary amine ring. The indoline nitrogen is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C7 and C5). Since C5 is already substituted, the primary site of substitution is C7. The chlorine at C5 is a deactivating, ortho-, para-directing group, which directs incoming electrophiles to the C4 and C6 positions. libretexts.org The interplay of these effects determines the final substitution pattern. Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. youtube.comlibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Core

The chlorine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups. libretexts.org

Suzuki Coupling: Reaction with boronic acids or esters (R-B(OH)₂) introduces aryl or vinyl groups. libretexts.org

Stille Coupling: Reaction with organostannanes (R-SnBu₃) can be used to form C-C bonds.

Heck Coupling: Reaction with alkenes introduces alkenyl substituents.

Buchwald-Hartwig Amination: Reaction with amines provides a direct route to 5-aminoindoline derivatives.

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties.

These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, along with a suitable ligand and base. libretexts.orguwindsor.ca The ability to functionalize the C5 position is critical for synthesizing complex molecules and libraries of compounds for structure-activity relationship (SAR) studies.

Table 3: Palladium-Catalyzed Cross-Coupling at C5

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(OAc)₂, PPh₃, Base | C(sp²)-C(sp²) | libretexts.org |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, BINAP, Base | C(sp²)-N | General Method |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) | nih.gov |

| Stille Coupling | Ar-SnBu₃ | Pd(PPh₃)₄ | C(sp²)-C(sp²) | nih.gov |

Formation of Lactams and Spirocyclic Derivatives

The rigid framework of this compound is an attractive starting point for the synthesis of more complex polycyclic structures, such as lactams and spirocycles.

Lactam Formation: Lactams are cyclic amides that are prevalent in many biologically active compounds. For derivatives of indoline-2-carboxylic acid, intramolecular cyclization can lead to the formation of lactams. A particularly noteworthy reaction is the formation of diketopiperazines, which are six-membered ring lactams formed by the head-to-tail cyclization of a dipeptide. Derivatives of (2S)-indoline-2-carboxylic acid show a high propensity to form these diketopiperazines, especially upon deprotection of a dipeptide containing this amino acid at the C-terminus. nih.gov Other strategies can be envisioned to form fused lactam systems, for example, by introducing a suitable chain onto the indoline nitrogen that can then cyclize with the C2-carboxyl group. organic-chemistry.orgorganic-chemistry.org

Spirocyclic Derivatives: Spirocyclic compounds, which contain two rings sharing a single atom, are of great interest in medicinal chemistry. The indoline scaffold is frequently used to construct spiro-indoline and spiro-oxindole structures. nih.govsemanticscholar.org Starting from this compound, derivatization at the C3 position followed by cyclization involving either the indoline nitrogen or the C2-carboxyl group can lead to the formation of spirocyclic systems. mdpi.comscispace.com For example, N-acylation followed by intramolecular cyclization reactions can afford spirocyclic lactones. nih.gov

Derivatization for Bioconjugation and Probe Development

The functional handles on this compound make it an ideal scaffold for bioconjugation and the development of molecular probes. mdpi.com Bioconjugation involves covalently linking a molecule to a biomolecule, such as a protein or nucleic acid, to study its function or for targeted delivery. nih.gov

The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react with amine groups (e.g., lysine (B10760008) residues) on proteins. Similarly, the secondary amine can be used as a nucleophile to react with electrophilic linkers. Furthermore, the functionalization strategies discussed in previous sections can be used to install specific reactive groups for bioorthogonal "click" chemistry. For example, a terminal alkyne or an azide (B81097) can be introduced via N-alkylation or palladium-catalyzed cross-coupling. These groups can then undergo highly specific cycloaddition reactions with a corresponding azide or alkyne-modified biomolecule, providing a powerful tool for labeling and probe development. nih.gov

2s 5 Chloroindoline 2 Carboxylic Acid As a Chiral Building Block in Complex Molecule Synthesis

Construction of Peptide and Peptidomimetic Scaffolds

The incorporation of constrained amino acids into peptides is a well-established strategy to induce specific secondary structures, such as β-turns and helices, and to enhance metabolic stability. (2S)-Indoline-2-carboxylic acid, as a proline mimic, has been studied for its ability to influence peptide bond conformation, often favoring the cis-amide isomer in polar solvents. nih.gov However, its application in peptide synthesis is not without challenges, including low reactivity of the secondary amine and a propensity to form diketopiperazines, particularly in dipeptide sequences. nih.gov

Table 1: Challenges and Strategies in Peptide Synthesis with Indoline-2-carboxylic Acid Scaffolds

| Challenge | Proposed Solution | Rationale | Reference |

| Low reactivity of the secondary amine | Use of potent coupling reagents (e.g., Mukaiyama reagent) | Enhances the electrophilicity of the carboxyl group to overcome the low nucleophilicity of the indoline (B122111) nitrogen. | nih.gov |

| Diketopiperazine formation | Stepwise elongation from the C-terminus; Use of tripeptides or larger blocks in fragment condensation. | Avoids the formation of a dipeptidyl ester intermediate prone to cyclization. | nih.gov |

| Control of cis/trans amide bond isomerism | Exploiting solvent polarity and the inherent conformational preference of the indoline ring. | The constrained nature of the indoline ring system can be used to favor specific peptide backbone geometries. | nih.gov |

Role in the Total Synthesis of Natural Products and Analogs

The indoline and pyrroloindoline skeletons are core motifs in a vast array of natural products, many of which exhibit significant biological activity. nih.govnih.gov The total synthesis of these complex molecules often relies on the use of chiral building blocks to establish the correct stereochemistry.

While direct examples of the total synthesis of a natural product using (2S)-5-chloroindoline-2-carboxylic acid as a starting material are not prominently documented in the literature, its potential as a precursor is evident. The chloro-substituent provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of analogs not accessible through other means. The synthesis of complex alkaloids, such as those belonging to the Aspidosperma family, often involves the construction of intricate indoline-containing polycyclic systems. nih.gov The principles of C-H functionalization and radical cyclization, which have been applied to the synthesis of such natural products, could potentially be adapted for use with chlorinated indoline precursors to generate novel analogs. nih.gov

Precursor for Heterocyclic Ring Systems: Pyrroloindolines, Azaindolines, and Quinolines

The chemical reactivity of the indoline scaffold allows for its elaboration into a variety of other heterocyclic systems.

Pyrroloindolines: The pyrrolo[2,3-b]indole (B14758588) core is a hallmark of many alkaloids. polimi.it General methods for the synthesis of pyrroloindolines often involve the dearomatization of indole (B1671886) derivatives. rsc.org this compound can serve as a precursor to functionalized pyrroloindolines. The synthetic strategy would typically involve the reductive cyclization of a suitably substituted intermediate derived from the chloroindoline core.

Azaindolines: The synthesis of azaindolines, which are nitrogen-containing analogs of indoline, often involves cyclization reactions of appropriately substituted pyridines or pyrimidines. While direct synthetic routes from this compound to azaindolines are not well-documented, the transformation would likely require a ring-opening and subsequent re-cyclization strategy, or the introduction of a nitrogen atom into the benzene (B151609) ring through a series of functional group manipulations.

Quinolines: Quinolines are a significant class of N-heterocycles with broad applications in medicinal chemistry. nih.gov Various synthetic methods, such as the Combes, Conrad-Limpach, and Friedländer syntheses, are used for their construction. The transformation of this compound into a quinoline (B57606) derivative would necessitate an oxidative dehydrogenation of the indoline ring to the corresponding indole, followed by ring expansion or rearrangement. For instance, treatment of 5-chloro-indoline with a ruthenium catalyst can yield 5-chloro-indole, which could then undergo further reactions to form a quinoline ring system. google.com

Table 2: Synthetic Approaches to Heterocycles from Indoline Precursors

| Target Heterocycle | General Synthetic Strategy | Key Transformation |

| Pyrroloindoline | Cyclization of Tryptamine/Tryptophan derivatives | Intramolecular cyclization |

| Azaindoline | Cyclization of substituted pyridines | Ring formation |

| Quinoline | Oxidation and ring expansion of indoles | Dehydrogenation, Rearrangement |

Application in the Synthesis of Chiral Ligands and Catalysts

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. The rigid C2-symmetric and non-symmetric scaffolds of many privileged ligands are crucial for achieving high levels of enantioselectivity. nih.govnih.gov Amino acid derivatives are frequently employed as starting materials for the synthesis of such ligands. mdpi.com

This compound, with its defined stereochemistry and functional handles (a secondary amine, a carboxylic acid, and a chlorinated aromatic ring), is a promising candidate for the synthesis of novel chiral ligands. The carboxylic acid and amine can be readily modified to incorporate coordinating groups such as phosphines, oxazolines, or pyridines. The 5-chloro position offers a site for further modification via cross-coupling reactions to tune the steric and electronic properties of the ligand. While specific examples of ligands derived directly from this compound are not widely reported, the general principles of chiral ligand design suggest its potential utility in this area. mdpi.comrsc.org For instance, the combination of a chiral carboxylic acid with an achiral metal complex has emerged as a powerful strategy in enantioselective C-H functionalization, highlighting the potential role of chiral acids like the title compound in catalysis. mdpi.com

Development of Molecular Probes and Imaging Agents Based on the Indoline Core

Fluorescent molecular probes are indispensable tools for visualizing biological processes in real-time. The photophysical properties of a fluorophore are highly sensitive to its chemical environment, a feature that is exploited in the design of responsive probes. The indole scaffold is a well-known fluorophore, and its derivatives are used in various sensing and imaging applications. mdpi.comresearchgate.net

The parent compound, indoline-2-carboxylic acid, is itself fluorescent and can be considered a fluorescent analog of proline. acs.org This intrinsic fluorescence, coupled with its amino acid character, makes it an attractive scaffold for the development of bioprobes. The introduction of a chlorine atom at the 5-position can be expected to modulate the photophysical properties, potentially leading to changes in the absorption and emission wavelengths, quantum yield, and lifetime. This "heavy-atom effect" could also enhance intersystem crossing, a property that might be exploited in the design of photosensitizers.

Indoline-based fluorophores can be functionalized to create probes that respond to specific analytes or changes in the cellular environment, such as pH. nih.gov For example, an indolium-based probe has been developed for the detection of cyanide. mdpi.com While specific molecular probes or imaging agents derived from this compound are yet to be extensively documented, the inherent properties of the indoline core suggest a promising avenue for future research in this field. nih.gov

Design and Development of Chemical Entities Utilizing the 2s 5 Chloroindoline 2 Carboxylic Acid Scaffold

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in drug design used to identify novel core structures with improved properties while retaining the essential binding interactions of a known active compound. acs.org These techniques have been applied to indoline (B122111) and indole-based structures to optimize potency, selectivity, and pharmacokinetic profiles.

Scaffold Hopping: This strategy involves replacing the central molecular core with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. For instance, in the development of antihypertensive agents, scaffold hopping has been a fruitful approach, leading to the identification of various indole (B1671886) and indazole analogues. arabjchem.org The underlying principle is that different core structures can effectively mimic the geometry and pharmacophoric features of the original scaffold, leading to compounds with similar biological activity but potentially novel intellectual property and improved drug-like properties. An example of a scaffold hop involves replacing the indoline ring system with other bicyclic or heterocyclic structures, such as benzimidazole, to access new chemical space and modulate properties like solubility. nih.gov

Bioisosteric Replacement: This approach focuses on substituting a functional group within a molecule with another group that has similar physical or chemical properties, leading to a comparable biological response. For the indoline-2-carboxylic acid framework, bioisosteric replacements can be applied to various parts of the molecule.

Indole Core Replacement: In a study targeting tubulin polymerization, the indole ring itself was subjected to bioisosteric replacement with differently substituted pyrrole (B145914) and imidazole (B134444) analogues to probe the structural requirements for activity. nih.gov

Linker/Bridge Modification: In a series of potent arylthioindole (ATI) anticancer agents, the sulfur bridge connecting the indole and an aryl ring was replaced with bioisosteres such as a carbonyl (-C=O-) or a methylene (B1212753) (-CH2-) group. This investigation aimed to understand the role of the linker in tubulin binding and to optimize activity. nih.gov

Functional Group Replacement: In the development of antitubercular agents based on indole-2-carboxamides, a polar adamantanol moiety was successfully used as a replacement for a less soluble adamantane (B196018) scaffold, improving the physicochemical profile of the compounds. nih.gov Similarly, a thiocarbonyl group in one series of antiparasitic agents was replaced with an α-oxo carbonyl group, which was well-tolerated and maintained biological activity. mdpi.com

These strategies demonstrate the versatility of the indoline scaffold and the potential for generating diverse chemical entities by systematically altering the core structure or its peripheral functional groups.

Structure-Activity Relationship (SAR) Investigations of (2S)-5-Chloroindoline-2-carboxylic acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For derivatives of indoline-2-carboxylic acid, SAR investigations have provided critical insights for optimizing inhibitors of various enzymes and receptors.

In the pursuit of novel antihypertensive agents acting as angiotensin-converting enzyme (ACE) inhibitors, a series of 1-(3-mercaptopropanoyl)indoline-2-carboxylic acid derivatives were synthesized and evaluated. arabjchem.org The SAR study highlighted several key factors:

Stereochemistry: The stereochemistry at the C2 position of the indoline ring was crucial for activity. The (S, S) configuration in compound 17b (see table below) showed the highest potency. arabjchem.org

N-Acyl Group: The nature of the N-acyl group was critical. The 3-mercaptopropanoyl group is a well-known zinc-binding pharmacophore in many ACE inhibitors.

Indoline Ring Substitution: Modifications on the benzene (B151609) ring of the indoline scaffold influence potency and hydrophobicity.

The table below summarizes the SAR data for selected ACE inhibitors based on the indoline-2-carboxylic acid scaffold. arabjchem.org

| Compound | R | Configuration | ACE Inhibitory Activity (IC50, M) |

| 17a | H | (S) | 7.0 x 10⁻⁹ |

| 17b | H | (S, S) | 3.7 x 10⁻⁹ |

| Captopril | - | - | 1.7 x 10⁻⁸ |

Further SAR studies on related indole-based compounds have shown that substitutions at the C5 and C6 positions of the indole ring can be critical for activity. For example, in a series of HIV-1 integrase inhibitors, the introduction of a halogenated benzene ring at the C6 position was found to enhance π-π stacking interactions with viral DNA. researchgate.net This underscores the importance of the 5-chloro substituent in the parent scaffold, which can significantly influence binding affinity through electronic and steric effects. In another example targeting tubulin polymerization, esterification of the C2-carboxylic acid of indole derivatives was shown to be a key determinant of potency. nih.gov

Combinatorial Chemistry Approaches for Scaffold Diversification

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structured libraries of compounds, enabling efficient exploration of chemical space around a core scaffold. nih.gov This high-throughput approach is well-suited for diversifying the this compound scaffold to identify initial hits and optimize lead compounds.

A key advantage of this scaffold is the presence of two distinct points for diversification: the N1-nitrogen and the C2-carboxylic acid. This allows for the generation of "two-dimensional" libraries by reacting the core with diverse sets of building blocks at each position.

Parallel Synthesis of Indoline Libraries: One study reported the successful one-pot parallel synthesis of a library of sixteen N-benzenesulfonyl indoline-2-carboxylic acid derivatives. This work demonstrated the feasibility of efficiently creating a focused library of these analogs for biological screening. The resulting compounds were evaluated for antimicrobial activity, with preliminary data suggesting inhibitory effects against S. aureus. proquest.com

DNA-Encoded Library (DEL) Synthesis: The indole-2-carboxamide scaffold has been successfully incorporated into large DNA-encoded libraries for hit identification. In one campaign, a library of over 55,000 members was created by coupling a set of 192 amino acids (some containing indole-like structures) with 288 different carboxylic acids. nih.gov Screening this library against Factor Xa, a blood coagulation protein, identified potent inhibitors containing substituted indole and benzothiophene (B83047) cores, validating the utility of the scaffold in large-scale screening formats. nih.gov

Library-to-Lead Optimization: Combinatorial approaches were also used to develop indoleamide inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis. An initial high-throughput screen identified a simple indole-2-carboxamide hit, which then served as the basis for creating a library of structural analogues, leading to more potent lead compounds. nih.gov

Computational Design and Virtual Screening of New Chemical Entities

Computational methods, including molecular docking and virtual screening, are indispensable tools for accelerating the discovery of novel compounds based on a specific scaffold. These in silico techniques allow for the rapid evaluation of large virtual libraries of molecules, prioritizing a smaller, more manageable number for chemical synthesis and biological testing.

Virtual Screening for Hit Discovery: Structure-based virtual screening has been used to identify the indole-2-carboxylic acid core as a promising scaffold for new HIV-1 integrase inhibitors. arabjchem.org By docking large compound databases (such as Chemdiv and Specs) into the active site of the enzyme, researchers identified indole-2-carboxylic acid as a hit that could chelate the two essential magnesium ions in the enzyme's active site. arabjchem.org Subsequent optimization of this hit led to derivatives with significantly improved potency. arabjchem.org

Pharmacophore Modeling: Pharmacophore models can be generated based on a known active ligand or the receptor's active site. These models define the essential 3D arrangement of chemical features required for biological activity. For related chloro-substituted indolinone derivatives, computational screening has been used to identify compounds that disrupt the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.govijpsr.info Molecular docking studies revealed that these ligands bind within the ACE2 receptor-binding site, providing a rationale for their inhibitory activity. ijpsr.info

Conformational Analysis: Computational studies have been performed to compare the conformational preferences of indoline-2-carboxylic acid with proline when incorporated into a peptide backbone. Such analyses help in understanding how the rigid indoline scaffold influences the secondary structure of peptidomimetics, which is crucial for rational design. missouri.edu

The table below shows results from a virtual screening campaign that identified indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, demonstrating the power of computational methods to find novel hits. arabjchem.org

| Compound | Description | Predicted Interaction | Integrase Inhibitory Activity (IC50, µM) |

| 3 | Initial Virtual Screening Hit | Chelates Mg²⁺ ions in active site | > 50 |

| 20a | Optimized Derivative | Improved hydrophobic interaction | 0.13 |

These computational approaches, when integrated with synthetic chemistry and biological assays, create a powerful cycle for the efficient design and development of new chemical entities based on the this compound scaffold.

Rational Drug Design Principles Applied to Indoline-2-carboxylic Acid Scaffolds

Rational drug design utilizes the three-dimensional structure of a biological target to design molecules that bind to it with high affinity and selectivity. The indoline-2-carboxylic acid scaffold is an excellent platform for such structure-based and ligand-based design approaches.

Structure-Based Design: This is the cornerstone of rational design. Once the structure of a target protein is known, the indoline scaffold can be used as a starting point to design ligands that fit precisely into the binding site. A prime example is the development of HIV-1 integrase inhibitors. After identifying the indole-2-carboxylic acid core through virtual screening, researchers observed that the indole nitrogen and the C2-carboxylate formed a key chelating motif with two magnesium ions in the enzyme's active site. arabjchem.orgresearchgate.net This understanding allowed for the rational addition of substituents to exploit other nearby pockets. For instance, adding a halogenated benzene ring at the C6 position was designed to form a π-π stacking interaction with a specific DNA base (dC20) at the protein-DNA interface, markedly improving potency. researchgate.net

Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments are screened for weak binding to the target. Hits are then grown or linked to create more potent leads. The indoline-2-carboxylic acid itself can be considered a rigid fragment. In one anti-tuberculosis drug design effort, a benzyl (B1604629) group from a previously known antitubercular agent was incorporated into the indoleamide scaffold, combining fragments to create a new, potent hybrid molecule. proquest.com

Peptidomimicry: The (2S)-indoline-2-carboxylic acid is a constrained analog of the amino acid L-proline. This feature is exploited in the design of peptidomimetics, where the indoline unit is used to enforce a specific backbone conformation. researchgate.net This rigidity can increase affinity for a target receptor or enzyme and improve stability against degradation by proteases. Studies have shown that incorporating (S)-indoline-2-carboxylic acid into a peptide chain can drive the peptide bond conformation toward the cis isomer, a rare secondary structure that can be targeted for specific biological interactions. researchgate.net

The application of these rational design principles allows medicinal chemists to move beyond random screening and systematically modify the this compound scaffold to achieve desired therapeutic profiles.

Spectroscopic and Chromatographic Methodologies for Research Level Characterization of 2s 5 Chloroindoline 2 Carboxylic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2S)-5-Chloroindoline-2-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton in the molecule. The protons of the dihydroindole ring system, specifically at positions 2, 3, 4, 6, and 7, will have characteristic chemical shifts and coupling patterns. Protons on carbons adjacent to carbonyl groups typically absorb around 2.0-2.5 ppm. libretexts.org The proton at the chiral center (C2) is anticipated to appear as a multiplet due to coupling with the diastereotopic protons at C3. The aromatic protons at C4, C6, and C7 will resonate in the aromatic region (typically 6.5-8.0 ppm), with their splitting patterns revealing their relative positions. The N-H proton of the indoline (B122111) ring is expected to appear as a broad singlet, and its chemical shift can be concentration-dependent. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 165-185 ppm region. openstax.org Carbons of the benzene (B151609) ring will resonate between approximately 110 and 150 ppm, with the carbon bearing the chlorine atom (C5) showing a characteristic shift. The aliphatic carbons of the indoline ring (C2 and C3) will appear at higher field strengths. For the parent compound, indoline-2-carboxylic acid, spectral data is available and serves as a reference. nih.govchemicalbook.com The introduction of a chlorine atom at the C5 position will induce predictable shifts in the signals of the aromatic carbons.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

Note: These are estimated values based on data for analogous compounds like indoline-2-carboxylic acid and other substituted indolines. Actual values may vary.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C2-H | ~4.5 (dd) | ~60-65 |

| C3-H₂ | ~3.2-3.6 (m) | ~35-40 |

| C4-H | ~7.2 (d) | ~125-130 |

| C5 | - | ~125-130 (C-Cl) |

| C6-H | ~6.8 (dd) | ~120-125 |

| C7-H | ~6.7 (d) | ~110-115 |

| N1-H | Broad singlet (~5-8) | - |

| COOH | Broad singlet (>10) | ~175-180 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unequivocal determination of the molecular formula. For C₉H₈ClNO₂, the presence of chlorine results in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which further aids in confirmation.

In addition to accurate mass, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da). libretexts.org Another significant fragmentation for indoline structures involves cleavage of the five-membered ring. The analysis of these fragment ions helps to piece together the structure of the parent molecule, providing corroborative evidence for the identity established by NMR. For the related 5-chloro-1H-indole-2-carboxylic acid, MS/MS data shows a precursor ion [M-H]⁻ at m/z 194.0014, with a major fragment at m/z 150, corresponding to the loss of CO₂. nih.gov

Interactive Data Table: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₈ClNO₂ |

| Monoisotopic Mass | 197.02435 u |

| [M+H]⁺ Ion | 198.03163 u |

| [M-H]⁻ Ion | 196.01708 u |

| Key Fragment (Loss of COOH) | m/z 152.0369 (C₈H₇ClN⁺) |

| Key Fragment (Loss of CO₂) | m/z 153.0423 (from [M-H]⁻, C₈H₇ClN⁻) |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the formation of a high-quality single crystal. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom.

For a chiral molecule like this compound, X-ray crystallography can definitively confirm the (S)-configuration at the C2 stereocenter. This is often achieved through the use of anomalous dispersion, especially when heavy atoms like chlorine are present. The crystal structure of the related compound, ethyl 5-chloro-2-indolecarboxylate, has been determined, showing a planar indole (B1671886) moiety. researchgate.net While the target compound is an indoline (a reduced form), the crystallographic data of analogs provides valuable insight into bond lengths, angles, and potential intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the indoline nitrogen.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Assessment

Assessing the enantiomeric purity, or enantiomeric excess (ee), is crucial for any chiral compound intended for biological applications. Chiral chromatography is the primary method used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating enantiomers of non-volatile compounds like amino acid derivatives. mdpi.com The separation is achieved using a chiral stationary phase (CSP). CSPs create a transient diastereomeric interaction with the enantiomers, leading to different retention times. For compounds like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) or macrocyclic antibiotic-based CSPs are often effective. mdpi.com A related method, chiral ligand-exchange chromatography, has been successfully used to separate stereoisomers of octahydroindole-2-carboxylic acid. researchgate.net

Chiral Gas Chromatography (GC): For GC analysis, the carboxylic acid must first be derivatized to increase its volatility, for instance, by converting it to a methyl or ethyl ester. nih.gov The separation of these volatile derivatives is then performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. chromatographyonline.comgcms.cz Chiral GC is known for its high resolution and sensitivity. chromatographyonline.com

The enantiomeric purity is determined by comparing the peak areas of the two enantiomers in the resulting chromatogram.

Interactive Data Table: Typical Chiral Chromatographic Methodologies

| Technique | Stationary Phase Type | Mobile Phase / Carrier Gas | Detection |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H) or Pirkle-type | Hexane/Isopropanol mixtures with acidic/basic additives | UV (e.g., 254 nm) |

| Chiral GC | Cyclodextrin derivatives (e.g., Chirasil-Dex) | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for assigning the absolute configuration of molecules in solution. nih.gov A CD spectrum plots the difference in absorbance (ΔA) against wavelength and can show positive or negative peaks, known as Cotton effects.

For this compound, the chromophores—specifically the substituted benzene ring and the carboxylic acid group—will give rise to characteristic CD signals. The sign and intensity of the Cotton effects can be correlated to the absolute configuration of the stereocenter at C2. While direct analysis can be complex, the absolute configuration can often be determined by comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations (e.g., using density functional theory, DFT). nih.gov This comparative approach has become a powerful tool for the stereochemical assignment of natural products and other chiral molecules. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Verification

IR and UV-Vis spectroscopy are workhorse techniques that provide rapid information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify specific functional groups based on their vibrational frequencies. For this compound, key characteristic absorptions are expected. The O-H stretch of the carboxylic acid will appear as a very broad band in the 2500-3300 cm⁻¹ region. openstax.org The carbonyl (C=O) stretch of the carboxylic acid will be a strong, sharp peak around 1710-1760 cm⁻¹. openstax.orgpressbooks.pub The N-H stretch of the secondary amine in the indoline ring will be observed in the 3300-3500 cm⁻¹ range. Additionally, C-H stretches of the aromatic and aliphatic portions, as well as C=C stretches from the aromatic ring, will be present. A study of 5-methoxy-1H-indole-2-carboxylic acid showed a characteristic N-H band at 3336 cm⁻¹, providing a useful comparison. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which is primarily dictated by the chromophores. The substituted benzene ring of the 5-chloroindoline (B1581159) moiety is the principal chromophore. Indole-2-carboxylic acid itself exhibits multiple absorption bands due to π → π* transitions. researchgate.net The presence of the chlorine substituent and the saturation of the C2-C3 bond in the indoline ring will influence the position and intensity of the absorption maxima (λ_max). This technique is also valuable for purity assessment and quantification using the Beer-Lambert law.

Interactive Data Table: Predicted Spectroscopic Data (IR & UV-Vis)

| Spectroscopy | Functional Group / Transition | Predicted Absorption Range |

| IR | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |

| IR | N-H (Amine) | 3300-3500 cm⁻¹ (moderate, sharp) |

| IR | C=O (Carboxylic Acid) | 1710-1760 cm⁻¹ (strong, sharp) |

| IR | C=C (Aromatic) | ~1450-1600 cm⁻¹ |

| IR | C-Cl | ~600-800 cm⁻¹ |

| UV-Vis | π → π* (Aromatic) | ~210 nm and ~250-300 nm |

Theoretical and Computational Chemistry Studies on 2s 5 Chloroindoline 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of (2S)-5-Chloroindoline-2-carboxylic acid. While specific studies on this exact molecule are not extensively published, the principles can be inferred from research on analogous indole (B1671886) and indoline (B122111) systems.

DFT calculations at theoretical levels like B3LYP/6-311+G** are commonly used to investigate the stability and structural properties of indole isomers. researchgate.net These studies involve the calculation of thermochemical parameters such as enthalpy, entropy, and Gibbs free energy to determine relative stabilities. researchgate.net For this compound, the presence of the electron-withdrawing chlorine atom at the C5 position is expected to significantly influence the electron distribution across the indoline ring. This would modulate the molecule's reactivity, particularly the nucleophilicity of the nitrogen atom and the electrophilicity of the aromatic ring.

Key reactivity descriptors derived from the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide quantitative measures of reactivity. A study on indole, isoindole, and indolizine (B1195054) systems calculated these parameters to predict their relative stability and reactivity. researchgate.net Similar calculations for this compound would elucidate its kinetic stability and propensity to engage in various reactions.

Table 1: Representative Calculated Electronic Properties for Indole Systems Note: This table is based on data for related indole systems to illustrate the types of parameters calculated. Specific values for this compound would require dedicated computational studies.

| Parameter | Definition | Significance for Reactivity | Example Finding for Indole researchgate.net |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity) | -1.44 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity) | -3.05 eV (for isoindole) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability | A larger gap implies higher stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution | Harder molecules are less reactive |

| Electrophilicity (ω) | μ2 / 2η (where μ is chemical potential) | Measures the propensity of a species to accept electrons | Indicates electrophilic character |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its biological activity and chemical reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore these aspects.

The parent compound, (S)-Indoline-2-carboxylic acid, is known to influence the conformation of peptide bonds, favoring the cis amide isomer in polar solvents. nih.govresearchgate.net This highlights the significant conformational impact of the indoline scaffold. For the 5-chloro derivative, the bulky and electronegative chlorine atom would likely introduce additional steric and electronic constraints, influencing the puckering of the five-membered pyrrolidine (B122466) ring and the orientation of the carboxylic acid group.

Crystallographic analysis of related compounds, such as 2,3-difluorinated indolines, has shown that halogen atoms have a profound impact on the conformational preferences of the indoline core. researchgate.net Comprehensive DFT calculations and Born-Oppenheimer molecular dynamics simulations have been used to probe the mechanisms of reactions involving indoline-like intermediates, such as spiroindolenines, where understanding the conformational landscape is key. nih.gov Such studies on this compound would reveal its preferred low-energy conformations in different environments (e.g., in vacuum vs. solvent) and the energy barriers between them. MD simulations could further track the dynamic behavior of the molecule over time, providing insights into its flexibility and interactions with solvent molecules.

Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, including NMR, IR, and Raman spectra, which are essential for structural characterization.

DFT calculations are routinely used to predict the vibrational spectra (IR and Raman) of indole derivatives. For instance, the IR and Raman spectra for 5-methoxyindole-2-carboxylic acid were assigned in detail based on DFT calculations (B3LYP/6-311++G(df,p)), which also included calculations for its deuterated derivative to aid in assignment. nih.gov Similar calculations for this compound would predict the vibrational frequencies and intensities associated with its functional groups, such as the C-Cl, C=O, O-H, and N-H stretching and bending modes. A study on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid successfully used DFT calculations (ωB97X-D) to support experimental IR data and distinguish between different crystalline forms. mdpi.com

Prediction of NMR chemical shifts is another key application. While there are no specific reports for this compound, computational protocols for predicting chemical shifts of complex molecules are well-established. mdpi.com For the target molecule, ¹H and ¹³C NMR spectra could be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, providing theoretical chemical shifts that, when compared with experimental data, can confirm the structure and stereochemistry.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Related Indole Derivative Note: This table is based on data for 5-methoxyindole-2-carboxylic acid (polymorph 2) to illustrate the accuracy of computational predictions. mdpi.com

| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | Calculated IR Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N–H) | 3342 | 3373 | N–H stretching in N–H⋯O hydrogen bond |

| ν(C=O) | 1676 | 1687 | C=O stretching |

| ν(C–O) | 1259 | 1252 | C–O stretching of the carboxylic group |

Docking Studies of Derived Ligands with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into potential biological activity. Derivatives of indole-2-carboxylic acid have been the subject of numerous docking studies.

Derivatives of the closely related 5-bromoindole-2-carboxylic acid were synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Molecular docking studies revealed that these compounds could effectively bind to the EGFR active site, with binding energies comparable to the standard drug erlotinib. nih.gov Similarly, derivatives of 5-chloro-1-(1H-indole-2-yl)-pyrazoles were also docked into the EGFR active site to predict their binding interactions. researchgate.net

In another study, indole-2-carboxylic acid itself was identified as a scaffold for HIV-1 integrase inhibitors. mdpi.comnih.gov Docking simulations showed that the indole core and the C2 carboxyl group could chelate the two Mg²⁺ ions in the enzyme's active site. Further optimization, guided by docking, led to derivatives with significantly improved inhibitory activity. mdpi.comnih.gov These studies strongly suggest that ligands derived from this compound would be promising candidates for docking studies against various therapeutic targets, with the 5-chloro substituent potentially forming specific halogen bonds or hydrophobic interactions within the binding pocket.

Table 3: Summary of Docking Studies on Related Indole-2-Carboxylic Acid Derivatives

| Ligand Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| 5-Bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Showed strong binding energies within the kinase domain. | nih.gov |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | The carboxylate and indole nitrogen chelate Mg²⁺ ions in the active site. Long branches at C3 interact with a hydrophobic cavity. | mdpi.comnih.gov |

| 5-Chloro-1-(1H-indole-2-yl)-pyrazole derivatives | EGFR | Used to predict binding interactions with the target protein. | researchgate.net |

Mechanistic Investigations of Reactions Involving the Indoline Core

Computational studies are invaluable for elucidating the complex mechanisms of reactions involving the indoline heterocyclic system. Theoretical calculations can map out entire reaction pathways, identify transition states, and explain observed selectivities.

Studies on the reactivity of the parent (S)-Indoline-2-carboxylic acid have shown it has a strong tendency to form diketopiperazines, a challenge for its use in peptide synthesis. nih.govresearchgate.net Computational modeling could investigate the transition states for this cyclization, potentially revealing strategies to prevent this side reaction.

More broadly, the mechanisms of various reactions that form or consume indolines have been explored computationally. For example, DFT calculations have been used to:

Investigate the Cu⁺-catalyzed cyclization of N-aryl-enaminones to form indoles, identifying the rate-determining C-C bond-forming step. nih.gov

Explain the regioselectivity of nucleophilic additions to indolynes (aryne derivatives of indoles), showing that distortion energies of the aryne intermediate control the outcome. nih.govacs.org

Probe the mechanism of the Pictet-Spengler reaction, where spiroindolenine intermediates can be involved. nih.gov

Elucidate the stereospecificity of aza-semipinacol rearrangements of indoline derivatives to indolenines. researchgate.net

For this compound, computational investigations could explore how the 5-chloro substituent electronically influences these and other reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring or nucleophilic substitution at the nitrogen atom.

Future Directions and Emerging Research Avenues for 2s 5 Chloroindoline 2 Carboxylic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is rapidly shifting towards continuous flow processes and automated platforms, which offer enhanced control, safety, and efficiency over traditional batch methods. nih.govvapourtec.com The integration of (2S)-5-Chloroindoline-2-carboxylic acid into these modern workflows represents a significant area for future development.

Flow chemistry has demonstrated its value in the synthesis of indoline (B122111) derivatives by enabling reactions under high temperature and pressure, significantly reducing reaction times and improving yields. nih.govresearchgate.netepa.gov For instance, the hydrogenation of related indole (B1671886) precursors to indolines has been successfully optimized in flow reactors, avoiding hazardous reagents and enabling safer, more scalable production. researchgate.netepa.gov Future research could focus on developing a continuous flow synthesis for this compound itself, potentially starting from commercially available precursors. This would not only streamline its production but also facilitate its direct use in multi-step automated sequences.

Automated synthesis platforms, which combine robotics with data-driven algorithms, are revolutionizing the discovery of new molecules by enabling high-throughput experimentation. imperial.ac.ukchemspeed.comnih.gov These platforms are capable of performing complex, multi-step syntheses, including the stereocontrolled assembly of chiral molecules. chemspeed.com The unique structural attributes of this compound make it an ideal candidate for inclusion in the digital-to-synthesis workflows of these platforms. Its carboxylic acid handle allows for straightforward coupling reactions, while the indoline core can be further functionalized, enabling the automated generation of diverse compound libraries for drug discovery and materials science. Research in this area would involve developing and validating protocols for the use of this building block within various automated synthesis modules. imperial.ac.uknih.gov

| Technology | Potential Application for this compound | Key Advantages |

| Flow Chemistry | Continuous synthesis of the compound and its derivatives. | Enhanced safety, scalability, and reproducibility; reduced reaction times. mdpi.com |

| Automated Synthesis | High-throughput synthesis of compound libraries based on the indoline scaffold. | Rapid exploration of chemical space; efficient optimization of reaction conditions. nih.gov |

Applications in Materials Science and Polymer Chemistry

The indole and indoline scaffolds are gaining recognition for their potential in the development of advanced materials and functional polymers due to their unique electronic and photophysical properties. rsc.orgrsc.org The incorporation of this compound into polymer backbones could lead to novel materials with tailored characteristics.

Research has shown that indole-based polymers can exhibit strong solid-state fluorescence and electroactivity, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. rsc.org The chlorine substituent on the this compound scaffold can be used to modulate the electronic properties of the resulting polymers, potentially tuning their emission wavelengths or improving their charge transport capabilities. Future work could involve the polycondensation of this compound derivatives with various comonomers to create a new class of chiral, functional polymers.

Furthermore, indole has been explored as a sustainable, bio-based aromatic unit for high-quality polyesters. rsc.org The rigid, fused-ring structure of the indoline core can impart excellent thermal and mechanical properties to polymers, similar to conventional petroleum-based aromatic units. rsc.org The chirality of this compound could also introduce unique optical properties into the resulting materials. Investigations into the synthesis and characterization of polyesters and polyamides derived from this chiral amino acid could pave the way for new, high-performance bioplastics.

Advanced Catalytic Applications of its Derivatives

Derivatives of indoline and related chloro-substituted indole compounds have shown promise in various catalytic applications. nih.govacs.orgresearchgate.net The unique electronic and steric environment of the this compound scaffold makes its derivatives attractive candidates for the development of novel catalysts.

The nitrogen atom within the indoline ring can act as a ligand for transition metals, forming chiral metal complexes that can catalyze asymmetric reactions. The stereochemistry of the (2S)-2-carboxylic acid group can enforce a specific spatial arrangement around the metal center, leading to high enantioselectivity in catalytic transformations. Future research could focus on synthesizing and evaluating the catalytic activity of metal complexes bearing ligands derived from this compound in reactions such as asymmetric hydrogenation, C-H activation, and cross-coupling reactions.